2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole
Description
2-[3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a pyrazoline ring fused with a benzodiazole (benzimidazole) core. The molecule contains halogenated aryl substituents—a 4-bromophenyl group at position 3 and a 4-chlorobenzoyl group at position 1 of the pyrazoline ring.
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN4O/c24-16-9-5-14(6-10-16)20-13-21(22-26-18-3-1-2-4-19(18)27-22)29(28-20)23(30)15-7-11-17(25)12-8-15/h1-12,21H,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTJKQGLEDYUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Preparation
The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-chlorobenzaldehyde.
Reaction Conditions :
Mechanism :
Base-mediated deprotonation of acetophenone generates an enolate, which undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the chalcone.
Cyclocondensation to Pyrazoline
The chalcone reacts with hydrazine hydrate (N₂H₄·H₂O) to form the pyrazoline ring.
Optimized Protocol :
- Solvent: Ethanol
- Catalyst: Glacial acetic acid (5 mol%)
- Temperature: Reflux (78°C), 4–6 hours
- Yield: 70–76%
Regioselectivity :
The 4-chlorobenzoyl group directs cyclization to the β-position of the chalcone, ensuring exclusive formation of the 4,5-dihydropyrazole regioisomer.
Functionalization with 4-Chlorobenzoyl Group
Acylation of the pyrazoline nitrogen is achieved using 4-chlorobenzoyl chloride under Schotten-Baumann conditions:
Procedure :
- Reagents: 4-Chlorobenzoyl chloride (1.2 equiv), pyridine (base)
- Solvent: Dichloromethane (DCM), 0°C → room temperature
- Reaction Time: 2 hours
- Yield: 82–88%
Side Reactions :
Competitive O-acylation is suppressed by maintaining low temperatures and using pyridine as a proton scavenger.
Synthesis of the 1H-1,3-Benzodiazole Unit
Benzimidazole Formation
Condensation of o-phenylenediamine with formic acid under acidic conditions yields 1H-benzimidazole:
Conditions :
Alternative Method :
Oxidative cyclization using BAIL gel (Brønsted acidic ionic liquid) and aldehydes at 130°C achieves higher atom economy (isolated yields: 85–92%).
Coupling with the Pyrazoline Moiety
The benzimidazole is functionalized at the 2-position via nucleophilic aromatic substitution (SNAr) with the brominated pyrazoline intermediate:
Reaction Parameters :
Challenges :
Steric hindrance from the 4-bromophenyl group necessitates prolonged reaction times.
Integrated Synthetic Routes
One-Pot Multicomponent Approach
A DABCO-catalyzed three-component reaction streamlines the synthesis:
Components :
- 4-Bromophenylacetaldehyde
- 4-Chlorobenzoyl hydrazine
- o-Phenylenediamine
Conditions :
Limitations :
Lower yields compared to stepwise methods due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
Procedure :
Spectroscopic Characterization
Key Data for Target Compound :
Comparative Analysis of Synthetic Methods
Table 1. Yield and Efficiency of Preparation Routes
| Method | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stepwise Synthesis | Acetic Acid | 18 h | 70 | 98 |
| Multicomponent Reaction | DABCO | 8 h | 63 | 95 |
| Microwave-Assisted | None | 0.3 h | 80 | 97 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Halogenated Pyrazole Derivatives
Key Observations:
- Conformational Flexibility: The dihedral angles in (74.91° between pyrazole and chlorophenyl rings) suggest restricted rotation, which may influence intermolecular interactions in crystal packing or biological targets. The target compound’s benzodiazole core likely imposes additional steric constraints.
Biological Activity
The compound 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.75 g/mol. The structure includes a benzodiazole ring fused with a pyrazole moiety, which is known for contributing to various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.75 g/mol |
| Key Functional Groups | Benzodiazole, Pyrazole |
| Substituents | 4-Bromophenyl and 4-Chlorobenzoyl |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Pyrazole Ring : Utilizing 4-bromophenyl and appropriate carbonyl compounds.
- Benzodiazole Formation : This involves cyclization reactions that incorporate the benzodiazole framework.
- Final Modifications : Introduction of substituents such as the chlorobenzoyl group.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazoles and benzodiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains:
- Mycobacterium tuberculosis : Some derivatives have shown promising activity against this pathogen, suggesting potential use in antitubercular therapy .
- Staphylococcus aureus : In vitro tests have demonstrated effectiveness against this common pathogen.
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests it may also possess anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways .
- Case Studies : In vitro studies have shown that certain derivatives can significantly reduce cell viability in breast and lung cancer cell lines.
Anti-inflammatory Effects
Some studies suggest that compounds containing the benzodiazole and pyrazole moieties can exhibit anti-inflammatory effects:
- Cytokine Inhibition : These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Molecular Docking Studies : Computational studies have indicated strong binding affinity to targets such as protein kinases and enzymes involved in cancer progression .
- In Vivo Studies : Animal models have shown that administration of related compounds resulted in significant tumor reduction compared to control groups.
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
